molecular formula C11H15NO2S B091986 S-Benzyl-DL-homocysteine CAS No. 1017-76-1

S-Benzyl-DL-homocysteine

Cat. No.: B091986
CAS No.: 1017-76-1
M. Wt: 225.31 g/mol
InChI Key: KIPDMPPOTUGMPW-UHFFFAOYSA-N
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Description

Overview of Homocysteine Metabolism Pathways

The metabolic fate of homocysteine is primarily determined by two competing pathways: the remethylation cycle and the transsulfuration pathway. The balance between these two pathways is crucial for maintaining cellular homeostasis. nih.gov

Remethylation Cycle: Methionine Synthase and Betaine-Homocysteine S-Methyltransferase

The remethylation cycle serves to recycle homocysteine back to methionine. This process is catalyzed by two main enzymes.

Methionine Synthase (MS): This ubiquitously expressed enzyme utilizes a methyl group from 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) to remethylate homocysteine. This reaction requires vitamin B12 as a cofactor. plos.org

Betaine-Homocysteine S-Methyltransferase (BHMT): Primarily active in the liver and kidneys, BHMT provides an alternative remethylation route. It uses betaine (B1666868) as the methyl donor to convert homocysteine to methionine. plos.org

Transsulfuration Pathway: Cystathionine (B15957) β-Synthase and Cystathionine γ-Lyase

When methionine levels are sufficient, homocysteine can be directed into the transsulfuration pathway for catabolism and the synthesis of another sulfur-containing amino acid, cysteine. This pathway involves two key enzymes that are dependent on vitamin B6.

Cystathionine β-Synthase (CBS): This enzyme catalyzes the condensation of homocysteine with serine to form cystathionine. jst.go.jp

Cystathionine γ-Lyase (CSE or CGL): CSE then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia (B1221849). jst.go.jp Cysteine produced through this pathway is a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866). jst.go.jp

Metabolic Intersection and Regulatory Nodes Involving Homocysteine

Homocysteine metabolism is tightly regulated at several key points to ensure cellular needs for methionine and cysteine are met while preventing the accumulation of potentially toxic homocysteine. A central regulatory molecule in this process is S-adenosylmethionine (SAM).

SAM, formed from the reaction of methionine and ATP, is the universal methyl donor for numerous biological reactions. jst.go.jp The concentration of SAM acts as a cellular sensor for methionine levels and allosterically regulates the enzymes at the branch point between the remethylation and transsulfuration pathways.

Specifically, SAM activates cystathionine β-synthase (CBS), thereby promoting the entry of homocysteine into the transsulfuration pathway when methionine is abundant. nih.gov Conversely, SAM inhibits the activity of methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces the 5-methyltetrahydrofolate required by methionine synthase for remethylation. nih.gov This intricate regulation ensures that homocysteine is appropriately channeled based on the cell's metabolic status.

EnzymePathwayFunctionCofactor/Regulator
Methionine Synthase (MS)RemethylationConverts homocysteine to methionineVitamin B12, 5-methyltetrahydrofolate
Betaine-Homocysteine S-Methyltransferase (BHMT)RemethylationConverts homocysteine to methionineBetaine
Cystathionine β-Synthase (CBS)TranssulfurationCondenses homocysteine and serine to form cystathionineVitamin B6, Activated by SAM
Cystathionine γ-Lyase (CSE)TranssulfurationCleaves cystathionine to form cysteineVitamin B6
S-adenosylmethionine (SAM)RegulationAllosteric regulator of CBS and MTHFR-

Contextualization of S-Benzyl-DL-homocysteine within Sulfur Amino Acid Research

This compound has been utilized in various research applications that shed light on the intricacies of sulfur amino acid metabolism. Its primary role has been as a chemical intermediate and a probe for enzyme activity.

In synthetic chemistry, this compound has served as a precursor for the creation of other molecules of biological interest. For instance, it has been used in the synthesis of 2-chloroethionine, a reactive analogue of ethionine, and in the preparation of radiolabeled L-methionine for use in medical imaging studies. rsc.orgsnmjournals.org

From a biological perspective, studies have explored the effects of this compound on cellular processes. One study demonstrated that when administered in the diet at a concentration of 0.25%, this compound significantly depressed liver regeneration in partially hepatectomized rats, suggesting an interference with vital metabolic processes. oup.com The sulfoxide (B87167) derivative, S-benzyl-homocysteine sulfoxide, has been shown to inhibit the enzyme glutamine synthetase, highlighting how modifications to the homocysteine structure can lead to specific enzyme-inhibitory properties. umich.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-benzylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPDMPPOTUGMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7689-60-3, 3054-02-2
Record name NSC164657
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Record name NSC206263
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC14986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Strategies and Derivatization Approaches for S Benzyl Dl Homocysteine

Chemical Synthesis Methodologies

The synthesis of S-Benzyl-DL-homocysteine can be achieved through several distinct chemical routes. These methods primarily involve the formation of a thioether bond between a homocysteine precursor and a benzyl (B1604629) group.

Generation from S-Benzyl Homocysteine Derivatives via Reductive Cleavage

One established method for preparing homocysteine and its derivatives involves the reductive cleavage of S-benzyl protected precursors. For instance, the reduction of S-benzylsulfonyl derivatives of homocysteine using sodium in liquid ammonia (B1221849) can yield the corresponding sulfinic acids in high yields, demonstrating a pathway to cleave the benzyl group and generate a reactive sulfur species. rsc.org This approach is particularly useful in the synthesis of radiolabeled compounds, where S-benzyl homocysteine is converted to its sodium salt via sodium in liquid ammonia, which then serves as a precursor for methylation. snmjournals.org While this method focuses on the cleavage of the S-benzyl group to generate homocysteine, the reverse—the formation of the S-benzyl bond—is a fundamental step in the initial synthesis of the starting material.

Reaction of Homocysteine Thiolactone with Benzyl Halides

A widely employed and efficient method for synthesizing S-alkyl-DL-homocysteines, including the S-benzyl derivative, involves the reaction of DL-homocysteine thiolactone with a primary alkyl halide. cdnsciencepub.com This reaction is typically carried out in a basic solution, such as sodium methoxide (B1231860) in methanol, to facilitate the nucleophilic attack of the thiol group on the benzyl halide. cdnsciencepub.com Specifically, this compound can be synthesized by reacting DL-homocysteine thiolactone hydrochloride with benzyl chloride in the presence of a base. cdnsciencepub.com This method avoids the use of hazardous reagents like liquid ammonia or hydrogen cyanide, which were required in some older synthetic procedures. cdnsciencepub.com The reaction proceeds through the opening of the thiolactone ring, followed by the alkylation of the resulting free thiol group with the benzyl halide. cdnsciencepub.comresearchgate.net

The general reaction can be summarized as follows:

DL-Homocysteine thiolactone is treated with a base (e.g., sodium methoxide) to open the lactone ring and generate the thiolate anion.

The thiolate anion then acts as a nucleophile, attacking the benzyl halide (e.g., benzyl chloride or benzyl bromide) in an SN2 reaction to form the S-benzyl thioether bond.

Subsequent workup, typically involving acidification, yields the final this compound product.

This method has been shown to produce S-alkyl-DL-homocysteines in yields ranging from 75-95%. cdnsciencepub.com

Alternative Synthetic Pathways for S-Alkyl-DL-homocysteines

Alternative pathways for the synthesis of S-alkyl-DL-homocysteines often involve the direct alkylation of DL-homocysteine. One such method involves the reaction of DL-homocysteine with a suitable alkylating agent in an alkaline aqueous solution. nih.gov For example, various S-alkyl derivatives of homocysteine have been synthesized by reacting DL-homocysteine with different halogenated agents in a solution of sodium carbonate in aqueous ethanol. nih.gov This approach provides a straightforward route to a variety of S-substituted homocysteine analogs.

Another strategy involves the in-situ generation of homocysteine from its derivatives. For example, methionine residues in peptides can be chemoselectively alkylated to form stable sulfonium (B1226848) ions, which are then demethylated to yield functionalized homocysteine residues. rsc.org While not a direct synthesis of this compound from simple precursors, this method highlights a sophisticated approach to incorporating S-alkylated homocysteine moieties into larger biomolecules.

Method Precursors Reagents Key Features Reference
Reductive CleavageS-Benzylsulfonyl homocysteineSodium, Liquid AmmoniaCleavage of S-benzyl group to generate reactive sulfur species. rsc.org
Thiolactone AlkylationDL-Homocysteine thiolactone, Benzyl halideSodium methoxideHigh yields (75-95%), avoids hazardous reagents. cdnsciencepub.com
Direct AlkylationDL-Homocysteine, Alkylating agentSodium carbonateStraightforward route to various S-alkylated homocysteines. nih.gov

Stereoselective Synthesis and Enantiomeric Resolution of S-Benzyl Homocysteine Isomers

The biological activity of S-benzyl-homocysteine and its derivatives is often dependent on their stereochemistry. Therefore, methods for obtaining enantiomerically pure isomers are of significant importance.

One of the classical methods for resolving racemic mixtures is through the formation of diastereomeric salts with a chiral resolving agent. For this compound, this has been achieved by the fractional crystallization of the brucine (B1667951) salts of the N-formyl derivatives. semanticscholar.org

A more efficient and widely applicable method is enzymatic resolution. This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture. For this compound, a successful enzymatic resolution has been developed using the enzyme papain. semanticscholar.org In this process, N-acetyl-S-benzyl-DL-homocysteine is treated with aniline (B41778) in the presence of cysteine-activated papain. The enzyme catalyzes the formation of the anilide from the L-enantiomer, which precipitates from the solution. The D-enantiomer remains in the filtrate as N-acetyl-S-benzyl-D-homocysteine. semanticscholar.org Subsequent acid hydrolysis of the separated anilide and the unreacted N-acetyl derivative yields S-benzyl-L-homocysteine and S-benzyl-D-homocysteine, respectively, in high yields and purity. semanticscholar.org This enzymatic method is effective for both small and large-scale resolutions. semanticscholar.org

More modern techniques for enantiomeric separation include chiral chromatography. Capillary electrophoresis using a chiral selector, such as (+)-18-crown-6-tetracarboxylic acid, has been shown to be a suitable method for the enantiomeric separation of various amino acids and their derivatives, including S-benzyl-β-homocysteine. ingentaconnect.com

Resolution Method Principle Key Reagents/Components Outcome Reference
Fractional CrystallizationFormation of diastereomeric saltsBrucine, N-formyl-S-benzyl-DL-homocysteineSeparation of D and L isomers. semanticscholar.org
Enzymatic ResolutionStereospecific enzyme catalysisPapain, N-acetyl-S-benzyl-DL-homocysteine, AnilineSelective formation of L-anilide, allowing separation. semanticscholar.org
Chiral ChromatographyDifferential interaction with a chiral stationary or mobile phase(+)-18-crown-6-tetracarboxylic acid (chiral selector)Separation of enantiomers based on mobility. ingentaconnect.com

Advanced Derivatization for Research Applications (e.g., Fmoc Protection)

For applications in peptide synthesis and other areas of bioorganic chemistry, the amino group of this compound is often protected to prevent unwanted side reactions. A common and highly useful protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Fmoc-S-benzyl-DL-homocysteine is a derivative where the amino group is protected by the Fmoc moiety. scbt.com This protection is crucial for solid-phase peptide synthesis (SPPS), where the Fmoc group provides a stable linkage that can be selectively cleaved under mild basic conditions, typically with piperidine. The benzyl group protecting the sulfur atom is stable to the standard reagents used in Fmoc-based SPPS. issuu.com

The synthesis of Fmoc-S-benzyl-DL-homocysteine generally involves the reaction of this compound with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base. This reaction leads to the formation of a stable carbamate (B1207046) linkage between the Fmoc group and the amino nitrogen of the homocysteine derivative.

The use of Fmoc-protected S-benzyl-homocysteine allows for its incorporation into peptide chains, expanding the repertoire of non-proteinogenic amino acids available for creating novel peptides with tailored properties.

Enzymatic Interactions and Inhibition Profiles of S Benzyl Dl Homocysteine and Its Analogues

Investigations into Glutamine Synthetase Inhibition

Scientific literature does not currently contain specific investigations into the inhibition of Glutamine Synthetase by S-Benzyl-DL-homocysteine. While Glutamine Synthetase is a known target for various inhibitors, research has primarily focused on other structural analogues.

Structural Requirements for Enzyme-Inhibitor Interaction

There is no available data detailing the specific structural requirements for the interaction between this compound and Glutamine Synthetase. General principles of inhibitor binding to Glutamine Synthetase often involve mimicry of the tetrahedral transition state of the enzymatic reaction. However, without experimental data for this compound, any discussion of its binding mode would be speculative.

Comparative Studies with Related Homocysteine Sulfoximines

No comparative studies featuring this compound and related homocysteine sulfoximines in the context of Glutamine Synthetase inhibition have been published. Research in this area has historically centered on compounds like methionine sulfoximine, which acts as an irreversible inhibitor.

Modulation of Key Homocysteine Metabolizing Enzymes

Direct studies on the modulation of key homocysteine metabolizing enzymes, specifically Betaine-Homocysteine S-Methyltransferase (BHMT), by this compound are absent from the scientific record.

Betaine-Homocysteine S-Methyltransferase (BHMT) Inhibition Studies

There are no published studies on the inhibition of BHMT by this compound. Research on BHMT inhibitors has explored a range of S-alkylated homocysteine derivatives, but the benzyl (B1604629) derivative has not been a subject of these investigations.

Kinetic Analysis of BHMT Inhibition

A kinetic analysis of BHMT inhibition by this compound has not been reported. Therefore, kinetic parameters such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) are unknown.

Structural Insights into BHMT-Inhibitor Complexes

There are no available crystal structures or other structural data for a complex between BHMT and this compound. Structural studies of BHMT have provided insights into the binding of other ligands, but this specific complex has not been characterized.

Impact on Sulfur Metabolism in Biological Systems

Sulfur is a vital element in numerous physiological processes, including the synthesis of proteins and the activation of enzymes. The assimilation of sulfur is a critical pathway, and its inhibition can have significant consequences for an organism's growth and function. One analogue of this compound, S-benzyl-L-cysteine (SBC), has been shown to act as an inhibitor of the sulfur assimilation pathway. nih.gov

Homocystinurias, a group of genetic disorders, are characterized by altered fluxes of sulfur-containing compounds like homocysteine and cysteine. nih.govbohrium.com In these conditions, the metabolism of sulfur amino acids is severely perturbed. nih.govbohrium.com For instance, in cystathionine (B15957) β-synthase deficiency (CBSD), there is an accumulation of homocysteine and methionine, while levels of metabolites downstream of the enzymatic block, such as cystathionine and cysteine, are reduced. nih.gov Conversely, remethylation defects lead to an increased flow of sulfur compounds through the transsulfuration pathway. nih.gov

S-Adenosyl-L-homocysteine Hydrolase (SAHH) Regulation

S-Adenosyl-L-homocysteine hydrolase (SAHH) is a key enzyme responsible for the reversible hydrolysis of S-adenosyl-L-homocysteine (AdoHcy) into adenosine (B11128) and L-homocysteine. nih.govnih.gov This function is critical because AdoHcy is a product and a potent inhibitor of S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases. nih.govnih.gov The accumulation of AdoHcy can lead to global inhibition of these essential methylation reactions. nih.gov

SAHH is a tetrameric enzyme that requires NAD+ as a cofactor to maintain its structure and catalytic activity. nih.govnih.govcreative-enzymes.com The binding of NAD+ involves contributions from neighboring subunits of the enzyme. nih.gov The catalytic mechanism proceeds through the NAD+-mediated oxidation of AdoHcy, followed by the elimination of homocysteine. nih.gov The regulation of SAHH activity is therefore sensitive to the cellular redox state, as reflected by the NAD+/NADH ratio. nih.gov Post-translational modifications, such as lysine (B10760008) acetylation at specific sites (Lys401 and Lys408), have been shown to reduce the catalytic activity of SAHH by altering hydrogen bonding in the NAD+ binding regions. nih.gov

Cystathionine β-Synthase (CBS) Activity Modulation

Cystathionine β-synthase (CBS) is a pivotal enzyme in mammalian sulfur metabolism, catalyzing the condensation of homocysteine with serine to form cystathionine. nih.govnih.gov This reaction is the first step in the transsulfuration pathway, which channels homocysteine towards the synthesis of cysteine. nih.govwikipedia.org The activity of CBS is crucial for regulating the levels of homocysteine, an amino acid that, when elevated, is a risk factor for various diseases. nih.govpatsnap.com

CBS is a modular protein with a heme-binding domain, a catalytic core containing the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, and a C-terminal regulatory domain. wikipedia.org The regulatory domain plays a role in maintaining the enzyme's tetrameric state and modulates its activity through both intrasteric and allosteric effects. wikipedia.org Modulators of CBS can either enhance or inhibit its activity. Activators typically bind to the regulatory domain, inducing a conformational change that increases catalytic efficiency and lowers homocysteine levels. patsnap.com Conversely, inhibitors may bind to the catalytic domain, blocking the conversion of homocysteine. patsnap.com The precise mechanisms of many CBS modulators are still under investigation. patsnap.com

Effects on S-Adenosylmethionine (SAM)-Dependent Methyltransferase Activities

S-adenosylmethionine (SAM) is a universal methyl group donor for a wide array of methylation reactions catalyzed by methyltransferases. nih.gov These reactions are fundamental to many biological processes. The product of these reactions, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of methyltransferases. nih.gov Therefore, the regulation of methyltransferase activity is tightly linked to the cellular ratio of SAM to SAH.

Influence on DNA Methyltransferase (DNMT) Enzymes

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group from SAM to DNA, a key epigenetic modification. epigentek.com In humans, this family includes DNMT1, DNMT3A, and DNMT3B. epigentek.com DNMT1 is primarily involved in maintaining methylation patterns after DNA replication, while DNMT3A and DNMT3B are responsible for de novo methylation. epigentek.com

S-adenosyl-L-homocysteine (SAH) and its analogues can act as inhibitors of DNMTs. nih.govdrugbank.com The inhibitory activity and specificity of these analogues can be influenced by modifications to the adenine (B156593) base. nih.gov For instance, the 6-amino group of the adenine ring is essential for inhibitory activity, while the 7-N can be replaced without a significant loss of potency against both DNMT1 and DNMT3b2. nih.gov Furthermore, the introduction of small groups at the 2-position of the adenine moiety tends to favor the inhibition of DNMT1 over DNMT3b2. nih.gov Conversely, alkylation of the N(6)-amino group favors the inhibition of the DNMT3b2 enzyme. nih.gov

The development of covalent inhibitors targeting DNMT2, an RNA modifying enzyme with structural similarity to DNA methyltransferases, has also been explored. nih.gov These inhibitors are often based on the structure of SAH and are designed to form a covalent bond with a catalytically active cysteine residue in the enzyme. nih.gov

Consequences for Cellular Methylation Potential

The cellular methylation potential is often represented by the ratio of S-adenosylmethionine (SAM) to S-adenosyl-L-homocysteine (SAH). A high SAM/SAH ratio is indicative of a robust capacity for methylation, while a low ratio suggests inhibition of methyltransferase activity. nih.gov Alterations in this ratio can have profound effects on cellular function.

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, can lead to an accumulation of SAH, thereby decreasing the SAM/SAH ratio and inhibiting cellular methylation. nih.gov This is because homocysteine is a product of the SAHH-catalyzed hydrolysis of SAH, and high concentrations can shift the equilibrium of this reversible reaction towards SAH formation. nih.gov Consequently, hyperhomocysteinemia is often associated with alterations in DNA methylation patterns, which is considered a potential underlying mechanism for homocysteine-related disorders. nih.gov

Exploration of Other Enzyme Inhibitory Activities (e.g., Urease, Trypsin)

Beyond its interactions with enzymes of sulfur and methylation metabolism, the inhibitory potential of compounds structurally related to this compound has been investigated against other classes of enzymes.

Urease Inhibition

Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net It is produced by a number of bacteria and is associated with various infectious diseases. nih.gov A wide range of compounds have been screened for their ability to inhibit urease activity. nih.gov For example, N-benzylbenzisoselenazolones, which share a benzyl group with this compound, have been shown to be potent inhibitors of ureolysis in Helicobacter pylori. nih.gov The mechanism of inhibition by these compounds involves the formation of a covalent adduct with the enzyme. nih.gov

Trypsin Inhibition

Trypsin is a serine protease that plays a crucial role in digestion. The inhibition of trypsin has been studied extensively. Benzamidine and its derivatives are known to bind to the substrate-binding site of trypsin and inhibit its enzymatic activity. nih.gov Various naturally occurring and synthetic inhibitors of trypsin have been characterized, such as the Kunitz and Bowman-Birk inhibitors from soybean. nih.govworthington-biochem.com These inhibitors typically form stable complexes with trypsin, thereby blocking its proteolytic activity. worthington-biochem.com

Table of Research Findings on Enzyme Inhibition

EnzymeInhibitor/ModulatorEffectKey Findings
Sulfur Assimilation Pathway EnzymesS-benzyl-L-cysteine (SBC)InhibitionDecreased growth in maize plants, disruption of photosynthesis. nih.gov
S-Adenosyl-L-homocysteine Hydrolase (SAHH)Lysine AcetylationInhibitionReduced catalytic activity by altering NAD+ binding. nih.gov
Cystathionine β-Synthase (CBS)Various ModulatorsActivation or InhibitionModulation of homocysteine levels. patsnap.com
DNA Methyltransferases (DNMTs)SAH AnaloguesInhibitionInhibitory activity is dependent on modifications to the adenine base. nih.gov
UreaseN-benzylbenzisoselenazolonesInhibitionPotent inhibition of H. pylori ureolysis. nih.gov
TrypsinBenzamidine DerivativesInhibitionBinds to the active site to block proteolytic activity. nih.gov

Biological and Cellular Impact of S Benzyl Dl Homocysteine

Influence on Cellular Metabolism and Pathways

S-Benzyl-DL-homocysteine exerts a notable influence on crucial cellular metabolic pathways, primarily by interfering with methionine metabolism and the associated S-Adenosylmethionine (SAM) cycle. ontosight.ai This interference has downstream consequences for other related pathways, such as the transsulfuration pathway.

Interference with Methionine Metabolism and S-Adenosylmethionine Cycle Regulation

Homocysteine is a critical intermediate in the metabolism of the essential amino acid methionine. musculoskeletalkey.com The SAM cycle, also known as the activated methyl cycle, is a fundamental metabolic pathway that involves the conversion of methionine to SAM, which then donates its methyl group for various methylation reactions essential for cellular function. ebi.ac.ukunibo.it After methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov

The presence of this compound can disrupt this cycle. While direct enzymatic inhibition studies are limited in publicly available literature, the structural similarity of this compound to methionine and homocysteine suggests potential competition for the active sites of enzymes involved in this cycle. ontosight.ai For instance, research on related compounds indicates that derivatives of homocysteine can act as substrates or inhibitors for enzymes within these metabolic routes. ontosight.ai Any disruption in the SAM cycle can lead to an accumulation of homocysteine and SAH, which is known to inhibit methyltransferase enzymes, thereby affecting numerous cellular processes that rely on methylation. nih.gov

Downstream Effects on the Transsulfuration Pathway

The transsulfuration pathway is a metabolic route that converts homocysteine to another amino acid, cysteine. wikipedia.org This pathway is crucial for the synthesis of cysteine and subsequently, the major intracellular antioxidant, glutathione (B108866) (GSH). frontiersin.org The pathway consists of two key enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE). nih.gov CBS catalyzes the condensation of homocysteine with serine to form cystathionine, which is then converted to cysteine by CSE. frontiersin.orgmdpi.com

Oxidative Stress and Redox Homeostasis Modulation

This compound, through its metabolic perturbations, can significantly impact the cellular redox environment, leading to oxidative stress.

Impact on Reactive Oxygen Species (ROS) Generation

Elevated levels of homocysteine are known to induce oxidative stress by promoting the production of reactive oxygen species (ROS). mdpi.com Homocysteine can undergo auto-oxidation, a process that generates superoxide (B77818) radicals and hydrogen peroxide. nih.gov This increased ROS production can lead to cellular damage. corconinternational.com Given that this compound is a derivative of homocysteine, it is plausible that its metabolism could also contribute to increased ROS generation, although direct evidence for this specific compound is not extensively documented. Studies on homocysteine itself have shown that it can stimulate ROS production by upregulating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase and by causing mitochondrial dysfunction. mdpi.comnih.gov

Cellular Antioxidant Defense System Alterations

The cellular antioxidant defense system, which includes enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as non-enzymatic antioxidants like glutathione (GSH), works to neutralize ROS and maintain redox homeostasis. wjgnet.com Homocysteine has been shown to inhibit the activity of some of these antioxidant enzymes, further exacerbating oxidative stress. mdpi.com For example, it can suppress the activity of glutathione peroxidase. mdpi.com

The downstream effect of this compound on the transsulfuration pathway is particularly relevant here. Since this pathway is the primary source of cysteine for GSH synthesis, any impairment could lead to decreased GSH levels, compromising the cell's antioxidant capacity. frontiersin.org A reduction in the total antioxidant capacity has been observed in conditions of elevated homocysteine. ijfs.ir

Mechanisms of Cellular Response and Cytotoxicity

The accumulation of this compound and its metabolic consequences can trigger cellular stress responses and, at higher concentrations, lead to cytotoxicity. Research on similar sulfur-containing compounds has shown that their metabolism can lead to the formation of unstable and reactive thiols. nih.gov This process can be a source of cellular toxicity.

Studies on benzyl (B1604629) sulfides have indicated that their cytotoxicity can be mediated by cytochrome P-450-dependent metabolism, leading to the formation of intermediate hemimercaptals that then break down to release unstable thiols. nih.gov These reactive species can cause cellular damage. While this has not been directly demonstrated for this compound, it represents a plausible mechanism of toxicity. The resulting cellular damage and oxidative stress can ultimately trigger programmed cell death, or apoptosis. nih.gov

Interactive Data Table: Key Enzymes in Related Metabolic Pathways

EnzymePathwayFunctionPotential Impact of this compound
Methionine Adenosyltransferase (MAT)Methionine MetabolismConverts methionine to S-adenosylmethionine (SAM). nih.govPotential for competitive inhibition due to structural similarity.
Methyltransferases (MTs)S-Adenosylmethionine CycleTransfer a methyl group from SAM to various substrates. nih.govIndirect inhibition due to potential SAH accumulation.
S-Adenosylhomocysteine Hydrolase (SAHH)S-Adenosylmethionine CycleHydrolyzes S-adenosylhomocysteine (SAH) to homocysteine and adenosine (B11128). musculoskeletalkey.comPotential substrate competition or product inhibition feedback.
Cystathionine β-synthase (CBS)Transsulfuration PathwayCondenses homocysteine with serine to form cystathionine. nih.govAltered substrate availability (homocysteine).
Cystathionine γ-lyase (CSE)Transsulfuration PathwayConverts cystathionine to cysteine. nih.govIndirectly affected by changes in the flux of the pathway.

Endoplasmic Reticulum (ER) Stress Induction and Modulation

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen leads to a state known as ER stress, which activates the unfolded protein response (UPR). Chronic ER stress can ultimately trigger cell death.

Homocysteine, the parent compound of this compound, is a known inducer of ER stress. sigmaaldrich.com Elevated levels of homocysteine have been shown to upregulate ER stress markers such as GRP78/BiP and GADD153 in various cell types, including human hepatocytes. sigmaaldrich.com This homocysteine-induced ER stress is thought to contribute to the pathophysiology of various diseases. While direct studies on this compound are lacking, a related compound, N-Carbobenzyloxy-S-benzyl-DL-homocysteine, has been associated with homocysteine-inducible ER stress, suggesting that the S-benzyl moiety might modulate this activity.

In studies involving derivatives of S-allyl-L-cysteine, another structurally related compound, it was observed that compounds with bulky substituents at the sulfur atom, such as a benzyl group (S-benzyl-L-cysteine), exhibited neurotoxic effects in cultured hippocampal neurons, which can be a consequence of excessive ER stress. chemicalbook.com This suggests that the large benzyl group in this compound could potentially influence its interaction with cellular components and modulate ER stress pathways, though further investigation is required to confirm this.

Protein Modification through Homocysteinylation and Functional Consequences

Homocysteinylation is a post-translational modification where homocysteine is incorporated into proteins. This process can occur through the formation of a disulfide bond (S-homocysteinylation) or, more detrimentally, through the acylation of lysine (B10760008) residues by homocysteine thiolactone, a reactive metabolite of homocysteine (N-homocysteinylation). N-homocysteinylation can alter the structure and function of proteins, leading to cellular damage and contributing to disease pathogenesis.

The primary mechanism of N-homocysteinylation involves the reaction of homocysteine thiolactone with the ε-amino groups of protein lysine residues. This modification can lead to protein aggregation, inactivation of enzymes, and the generation of autoimmune responses.

DNA Methylation and Epigenetic Regulatory Changes

DNA methylation is a crucial epigenetic mechanism that regulates gene expression. The process involves the transfer of a methyl group to DNA, primarily at CpG sites. The availability of methyl donors is critical for this process. S-adenosylmethionine (SAM) is the universal methyl donor, and its precursor is methionine, which is regenerated from homocysteine.

Elevated levels of homocysteine can disrupt the methionine cycle, leading to an increase in S-adenosylhomocysteine (SAH), a potent inhibitor of DNA methyltransferases. This inhibition can result in global DNA hypomethylation and altered gene expression patterns, which have been implicated in various diseases, including cancer.

While there are no direct studies on the effect of this compound on DNA methylation, its structural analog, DL-Ethionine, is a known inhibitor of DNA methylation. Ethionine acts as a fraudulent amino acid, being converted to S-adenosylethionine, which cannot donate its ethyl group as effectively as SAM donates its methyl group, thereby inhibiting methylation reactions. Given the structural similarity, it is plausible that this compound could also interfere with one-carbon metabolism and DNA methylation, but this remains to be experimentally verified.

Neurological and Neuroprotective Research Applications

Studies on Neuronal Damage and Cell Survival

Research on related sulfur-containing amino acids suggests potential roles in neuronal health. Studies on S-allyl-L-cysteine and its derivatives have been conducted to evaluate their neuroprotective effects against ER stress-induced neuronal death. chemicalbook.com In these studies, various S-substituted cysteine and homocysteine analogs were tested.

Exploration of Neurotoxic Mechanisms in Central Nervous System Models

The neurotoxicity of elevated homocysteine is a well-documented phenomenon, contributing to the pathology of various neurodegenerative diseases. The mechanisms underlying homocysteine's neurotoxicity are multifaceted and include excitotoxicity, oxidative stress, and apoptosis induction.

The observation that S-benzyl-L-cysteine exhibits neurotoxicity in CNS models suggests a potential mechanism for this compound. chemicalbook.com The bulky benzyl group could sterically hinder interactions with protective enzymes or receptors, or it might promote aggregation or other toxic processes. The exact mechanism by which S-benzyl-cysteine exerts its neurotoxic effects was not fully elucidated in the available studies and requires further investigation. It is plausible that this compound could share similar neurotoxic mechanisms due to its structural similarities.

Anti-proliferative and Growth Inhibition Studies in Cellular Models

Some derivatives of cysteine and homocysteine have been investigated for their potential anti-cancer properties. For instance, S-benzyl-cysteine has been reported to induce cell cycle arrest and apoptosis in human gastric cancer cells. This suggests that the S-benzyl moiety might be a key pharmacophore for anti-proliferative activity.

Furthermore, palladium(II) complexes incorporating S-modified homocysteine residues have demonstrated cytotoxic activity against various human cancer cell lines, including colon, breast, and prostate cancer cells. In these studies, the nature of the S-substituent was found to influence the cytotoxic efficacy. While this research focuses on metal complexes, it highlights the potential of S-substituted homocysteine derivatives as a class of compounds with anti-proliferative potential.

Given these findings, it is conceivable that this compound could exhibit anti-proliferative and growth-inhibitory effects in certain cellular models. The benzyl group may enhance cellular uptake or interaction with molecular targets involved in cell proliferation and survival pathways. However, direct experimental evidence for the anti-cancer activity of this compound is currently unavailable.

Advanced Analytical Methodologies for S Benzyl Dl Homocysteine and Its Metabolites in Biological Matrices

Chromatographic Techniques for Quantification and Speciation

Chromatography stands as a cornerstone for the separation and analysis of S-Benzyl-DL-homocysteine and its metabolites from intricate biological matrices such as plasma, urine, and cell cultures. The versatility of chromatographic methods allows for both high-throughput quantification and detailed speciation of related thiol compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantification of this compound and its primary metabolite, homocysteine, due to its high sensitivity and specificity. nih.gov This technique allows for unambiguous analyte identification and can be considered a reference method for homocysteine and its related compounds. nih.gov

In biological samples, thiol-containing molecules like homocysteine exist in various forms: free, protein-bound, and as disulfides (e.g., homocystine). To measure the total concentration, a reduction step is essential. Reagents such as dithiothreitol (B142953) (DTT) are used to cleave the disulfide bonds, converting all forms to the monomeric homocysteine before analysis. lcms.cz Sample preparation typically involves this reduction step followed by protein precipitation. thermofisher.com

While direct analysis of this compound is less commonly documented, the well-established methods for total homocysteine (tHcy) provide a robust framework. nih.gov These methods are characterized by their accuracy and precision, with analytical performance often evaluated using Six Sigma metrics to ensure reliability in clinical research settings. nih.gov For instance, a robust and accurate LC-high resolution mass spectrometry (LC-HRAM-MS) method has been reported for quantifying total homocysteine in human plasma and serum, demonstrating excellent reproducibility with intra- and inter-assay precision CVs below 3%. thermofisher.com The use of stable isotope-labeled internal standards is critical for accurate quantification, correcting for matrix effects and variations during sample processing and analysis. acs.orgeurisotop.com

Table 1: Exemplary LC-MS/MS Parameters for Homocysteine Analysis in Biological Samples

Parameter Condition Source
Sample Preparation Reduction with Dithiothreitol (DTT) to convert oxidized/bound forms to free homocysteine, followed by protein precipitation. lcms.czthermofisher.com
Analytical Column Reversed-phase columns (e.g., C18, Polar X) are commonly used. lcms.czthermofisher.com
Mobile Phase Typically consists of an aqueous phase with an acid modifier (e.g., 0.5% Formic Acid) and an organic phase (e.g., Acetonitrile). lcms.cz
Ionization Mode Heated Electrospray Ionization (HESI) in positive mode is frequently employed. thermofisher.com
Detection Mode Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. thermofisher.com
Quantification Range For homocysteine, typical ranges are 50-5000 ng/mL in plasma. lcms.cz
Precision (%CV) Intra- and inter-assay precision is generally below 15%, often achieving <5%. thermofisher.comnih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of homocysteine and related thiols. nih.gov A common approach involves pre-column derivatization to attach a fluorescent tag to the thiol group, enhancing detection sensitivity.

The analytical process typically includes:

Reduction: Similar to LC-MS/MS, disulfide bonds are reduced to free thiols using agents like dithiothreitol (DTT). nih.gov

Derivatization: The resulting free thiols are reacted with a fluorogenic reagent.

Separation: The derivatized analytes are separated on a reversed-phase column (e.g., C18). nih.gov

Detection: A fluorescence detector is used for sensitive quantification.

This methodology has been standardized and shows a strong correlation with other analytical techniques, making it a reliable and cost-effective option for research applications. nih.gov While specific HPLC methods for this compound are not extensively detailed in the literature, methods for similar compounds, such as those containing benzyl (B1604629) groups or uracil (B121893) moieties, often utilize C18 columns with mobile phases consisting of acetonitrile-water mixtures and UV detection. nih.goveprajournals.com

Table 2: Typical HPLC Conditions for Thiol and Benzyl-Containing Compound Analysis

Parameter Condition Source
Sample Treatment Reduction with DTT, derivatization with a fluorescent marker. nih.gov
Column Reversed-Phase C18 (e.g., 250mm x 4.6 mm, 5 µm). nih.goveprajournals.com
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water. nih.goveprajournals.com
Flow Rate Typically 1.0 - 1.5 mL/min. nih.goveprajournals.com
Detection Fluorescence Detector (for derivatized thiols) or UV Detector (e.g., at 235 nm or 284 nm for benzyl-containing compounds). nih.govnih.goveprajournals.com
Internal Standard A structurally similar compound, such as megestrol (B1676162) acetate (B1210297) for some benzyl-containing molecules. nih.gov

Chiral Chromatography for Enantiomeric Analysis

Since this compound is a racemic mixture, separating its D- and L-enantiomers is critical for stereospecific metabolic and pharmacological studies. Chiral chromatography is the primary method for achieving this separation. mdpi.com Enantiomers can be resolved using two main strategies:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times. For amino acid derivatives, ligand-exchange chromatography is a powerful technique. For example, a chiral selector like S-Benzyl-(R)-cysteine can be used in the stationary phase for the ligand-exchange separation of amino acids. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are also widely used for resolving a broad range of chiral compounds. researchgate.net

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18). mdpi.com The choice of CDA is crucial, as it should react quantitatively with the analyte and the resulting diastereomers must be chromatographically resolvable.

Table 3: Strategies for Chiral Separation of Amino Acid Derivatives

Separation Strategy Principle Example Application / Selector Source
Direct (Chiral Stationary Phase) Differential interaction of enantiomers with a CSP. Ligand-Exchange: Cysteine-based chiral selectors like S-Trityl-(R)-cysteine. researchgate.net
Polysaccharide-Based: Cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC). researchgate.net
Macrocyclic Glycopeptide: Teicoplanin or Vancomycin-based CSPs (e.g., VancoShell). researchgate.net
Indirect (Chiral Derivatizing Agent) Conversion of enantiomers into diastereomers using a chiral reagent, followed by separation on an achiral column. N-[1-oxo-5-(triphenylphosphonium)pentyl]-(R)-1,3-thiazolidinyl-4-N-hydroxysuccinimide ester bromide salt (OTPTHE) for D- and L-amino acids. mdpi.com

Capillary Electrophoresis Applications for Thiol Analysis

Capillary electrophoresis (CE) offers a high-efficiency, rapid, and low-consumption alternative for the analysis of thiols like homocysteine. nih.gov CE separates molecules based on their charge-to-size ratio in an electric field. For neutral or similarly charged species, techniques like micellar electrokinetic chromatography (MEKC) are employed.

A key advantage of CE is its ability to separate a variety of related compounds in a single run, including thiols, disulfides, and S-nitrosated derivatives. nih.gov Various detection methods can be coupled with CE, including:

UV-Vis Detection: Direct detection at low wavelengths (~200 nm) for thiols or at specific wavelengths for derivatives. nih.gov

Laser-Induced Fluorescence (LIF): Offers extremely high sensitivity, often requiring derivatization with a fluorogenic reagent like 4-aminosulfonyl-7-fluoro-2,1,3-benzoxadiazole (ABD-F). nih.govresearchgate.net

Electrochemical Detection: Pulsed amperometric detection (PAD) on microchip CE devices provides a sensitive method for electroactive compounds like thiols. uestc.edu.cn

CE methods have been successfully developed for the simultaneous determination of total homocysteine and cysteine in human plasma, often incorporating sample stacking techniques to enhance sensitivity. sld.cu

Table 4: Capillary Electrophoresis Methods for Thiol Analysis

Method Derivatization / Conditions Detection Application Source
Capillary Zone Electrophoresis (CZE) None required for direct detection. Separation in 0.01 M phosphate (B84403) buffer, pH 2.5. UV Absorbance (200 nm for thiols, 320 nm for S-nitroso thiols). Separation of thiols (cysteine, homocysteine, glutathione) from their disulfides and S-nitrosated derivatives. nih.gov
CZE with Derivatization Derivatization with fluorogenic reagent ABD-F. Separation in 50 mM sodium phosphate buffer, pH 2.1. Diode-Array Detector (DAD) or filter-type UV detector. Determination of homocysteine, glutathione (B108866), and cysteine in human plasma. nih.gov
Microchip CE No derivatization. Separation in 20 mM MES and 1 mM SDS buffer, pH 6.0. Pulsed Amperometric Detection (PAD) with a gold microwire electrode. Fast determination (<2 min) of homocysteine, glutathione, and N-acetyl-L-cysteine. uestc.edu.cn
CZE with pH-mediated stacking Derivatization with D-penicillamine. Diode-Array Detector (254 nm). Simultaneous determination of total homocysteine and cysteine in human plasma. sld.cu

Integration of Spectroscopic and Isotopic Labeling Approaches for Metabolic Tracing

To move beyond static concentration measurements and understand the dynamic metabolic pathways involving this compound, stable isotope labeling is integrated with mass spectrometry. eurisotop.com This approach allows for the tracing of atoms from a labeled precursor through metabolic networks, providing quantitative measurements of metabolic fluxes. nih.gov

The strategy involves introducing an isotopically labeled version of this compound (e.g., containing ¹³C or ²H (D)) into a biological system (e.g., cell culture or in vivo model). otsuka.co.jpisotope.com The labeled compound and its downstream metabolites can then be tracked and quantified by mass spectrometry. By measuring the rate of appearance of the label in metabolites such as homocysteine, S-adenosylhomocysteine (SAH), and methionine, the flux through specific metabolic pathways can be determined. nih.govfrontiersin.org

For example, a study quantifying methionine metabolism used ¹³C-methionine to trace its conversion through the transmethylation and transsulfuration pathways, measuring the isotope-labeling kinetics of intracellular and extracellular metabolites by LC-MS. nih.gov A similar approach could be designed for this compound to determine the rate at which its benzyl group is cleaved to yield homocysteine and how that homocysteine subsequently enters central metabolism, for instance, by being remethylated to methionine or entering the transsulfuration pathway to form cysteine. lcms.czfrontiersin.org This technique is invaluable for elucidating how the compound is processed and how it perturbs existing metabolic networks. frontiersin.org

Research Models and Experimental Design in S Benzyl Dl Homocysteine Studies

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models are crucial for dissecting the molecular and cellular mechanisms by which compounds like S-Benzyl-DL-homocysteine may exert their effects. These models allow for controlled experiments that can isolate specific cellular pathways and responses.

Cultured Cell Lines (e.g., Neuronal, Endothelial, Tumor Cells)

Cultured cell lines are immortalized cells that can be propagated indefinitely in the laboratory, providing a consistent and reproducible system for initial screening and mechanistic studies.

Neuronal Cell Lines: To investigate potential neurotoxic or neuroprotective effects of this compound, researchers would likely utilize well-established neuronal cell lines. For example, studies on homocysteine have employed cultured rat hippocampal neurons to demonstrate the induction of apoptosis and DNA damage. nih.govnih.gov Such models are instrumental in understanding how a compound might contribute to neurodegenerative processes.

Endothelial Cell Lines: Given the established link between elevated homocysteine levels (hyperhomocysteinemia) and cardiovascular diseases, endothelial cell lines are critical for studying vascular effects. nih.govnih.govnih.gov Research on homocysteine has used human endothelial cell lines to investigate mechanisms of toxicity and the export of homocysteine from cells. nih.govnih.gov These models would be essential to determine if this compound impacts endothelial function, a key factor in atherosclerosis.

Tumor Cell Lines: The role of homocysteine metabolism in cancer suggests that tumor cell lines could be valuable for studying the effects of this compound on cancer cell proliferation and survival. nih.govrehabilitacioncelular.es Studies have shown that some cancer cells release homocysteine, indicating a potential link between homocysteine metabolism and tumor growth. nih.gov Various cancer cell lines, such as those from lung cancer, could be used to assess the compound's potential as an anti-cancer agent or its role in cancer pathophysiology. rehabilitacioncelular.es

Primary Cell Culture Systems

Primary cells are isolated directly from tissues and have a finite lifespan. They more closely represent the physiology of cells in a living organism compared to immortalized cell lines.

Primary Neurons: Primary hippocampal and cortical neurons isolated from rodent embryos are widely used to study neuronal development, function, and degeneration. nih.govnih.gov These cultures would allow for a more physiologically relevant assessment of this compound's impact on neuronal health.

Primary Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) are a common primary cell model for cardiovascular research. They would be instrumental in validating findings from endothelial cell lines regarding the effects of this compound on vascular biology.

In Vivo Animal Models for Systemic and Organ-Specific Effects

Rodent Models of Metabolic Perturbations

To study the role of this compound in metabolic diseases, researchers often turn to rodent models that mimic human conditions.

Diet-Induced Models: Rats and mice fed high-fat or high-carbohydrate diets are commonly used to induce metabolic syndrome, obesity, and type 2 diabetes. nih.govmu-varna.bglabanimal.co.kr These models would be suitable for investigating whether this compound influences the development or progression of these diet-related disorders. For instance, a study on a related compound, S-benzyl-N-malonyl-L-cysteine, utilized rats to study its metabolism. nih.gov

Pharmacologically-Induced Models: Specific metabolic pathways can be targeted with pharmacological agents. For example, animal models of acute myocardial ischemia/reperfusion injury are used to study the effects of homocysteine on cardiac damage. nih.gov

Genetic Models for Studying Homocysteine Pathway Dysregulation

Genetically modified rodent models have been pivotal in understanding the causal role of specific genes in the homocysteine metabolic pathway. nih.govnih.govsci-hub.semdpi.comdovepress.com

Knockout and Transgenic Models: Mice with targeted deletions (knockouts) of genes encoding key enzymes in homocysteine metabolism, such as cystathionine (B15957) β-synthase (CBS) or methylenetetrahydrofolate reductase (MTHFR), exhibit hyperhomocysteinemia and associated pathologies. These models would be invaluable for determining if this compound exacerbates or ameliorates the effects of genetic disruptions in this pathway.

Considerations for Model Selection and Translational Relevance

The choice of research model is critical and depends on the specific scientific question. While in vitro models are excellent for high-throughput screening and mechanistic studies, their physiological relevance can be limited. Animal models provide a more integrated systemic view but can be costly and time-consuming.

For a compound like this compound, a tiered approach would be most effective. Initial in vitro studies using a panel of cell lines would help to identify potential biological activities. Promising findings would then be validated in more physiologically relevant primary cell cultures before moving to in vivo rodent models to assess systemic effects and potential therapeutic efficacy. The ultimate goal is to generate data that can be translated to human health, and the careful selection and interpretation of data from these preclinical models is a crucial first step in that process.

Future Directions and Emerging Research Avenues for S Benzyl Dl Homocysteine

Design and Synthesis of Novel S-Benzyl Homocysteine Derivatives with Enhanced Specificity

The synthesis of S-Benzyl-DL-homocysteine is well-established, typically involving the reaction of DL-Homocysteine with a benzyl (B1604629) halide, such as benzyl bromide. chemicalbook.com However, the future of this compound lies in the rational design and synthesis of novel derivatives with enhanced specificity for particular biological targets. The addition of the benzyl group can alter the molecule's interaction with enzymes involved in methionine metabolism. ontosight.ai Future research will likely focus on modifying this benzyl group or other parts of the homocysteine molecule to create a library of analogs.

The goal of this synthetic effort is to develop derivatives that can selectively inhibit or act as substrates for specific enzymes. For example, by modifying the aromatic ring of the benzyl group with different substituents, it may be possible to enhance the binding affinity and specificity for enzymes like betaine-homocysteine S-methyltransferase (BHMT) or cystathionine (B15957) β-lyase. d-nb.infonih.gov The synthesis of such derivatives will be crucial for dissecting the complex roles of homocysteine metabolism in health and disease. ontosight.aiacs.org

Table 1: Potential Modifications for Novel S-Benzyl Homocysteine Derivatives

Molecular ScaffoldModification StrategyTarget PropertyPotential Application
Benzyl GroupIntroduction of electron-donating or withdrawing groupsAltered enzyme binding affinitySelective enzyme inhibition
Homocysteine Backboneα-MethylationIncreased metabolic stabilityPharmacokinetic improvement
Carboxyl GroupEsterificationEnhanced cell permeabilityProdrug development
Amino GroupN-AcetylationModified biological activityInvestigation of metabolic pathways

Advanced Mechanistic Studies on Enzyme-Substrate Interactions

This compound and its parent compound, homocysteine, are known to interact with a variety of enzymes. ontosight.ai Cysteine-S-conjugate β-lyases, for instance, can catalyze the cleavage of the carbon-sulfur bond in S-aralkyl cysteines. d-nb.info Future research should employ advanced techniques to elucidate the precise mechanisms of these interactions.

Crystallographic studies of enzymes like human betaine-homocysteine S-methyltransferase (BHMT) co-crystallized with this compound or its derivatives could provide atomic-level insights into the binding mode. nih.gov Furthermore, techniques such as isothermal titration calorimetry (ITC) can be used to determine the thermodynamic parameters of binding, revealing the enthalpic and entropic contributions to the interaction. nih.gov Understanding these enzyme-substrate interactions in detail is fundamental to designing more potent and selective inhibitors or probes. researchgate.net

Investigation of Long-Term Biological Consequences and Epigenetic Modifications

Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are associated with a range of health issues, including cardiovascular and neurological diseases. mdpi.comphysiology.orgfrontiersin.org One of the proposed mechanisms for this toxicity involves epigenetic modifications. nih.gov Homocysteine is a key intermediate in one-carbon metabolism, which supplies the methyl groups necessary for DNA and histone methylation. nih.gov

High levels of homocysteine can lead to an accumulation of S-adenosyl-L-homocysteine (SAH), a potent inhibitor of methyltransferase enzymes. researchgate.nettandfonline.com This inhibition can result in global DNA hypomethylation and altered gene expression. researchgate.nettandfonline.com A critical area for future research is to investigate whether long-term exposure to this compound or its metabolites influences these epigenetic pathways. It is plausible that as a homocysteine derivative, it could interfere with the delicate balance of the SAM/SAH ratio, thereby impacting cellular methylation patterns. mdpi.com Longitudinal studies in cell culture and animal models are needed to explore the potential for this compound to induce lasting epigenetic changes and to understand the functional consequences of such modifications. nih.gov

Development of this compound-Based Probes for Metabolic Imaging

The unique chemical properties of this compound make it an attractive scaffold for the development of probes for metabolic imaging. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that often utilizes radiolabeled small molecules to trace metabolic pathways. nih.gov Notably, the synthesis of the important PET radiotracer ¹¹C L-methionine has utilized an S-benzyl protected homocysteine precursor. nih.gov

This precedent suggests that this compound itself could be radiolabeled (e.g., with Carbon-11 or Fluorine-18) to create novel PET tracers for imaging amino acid metabolism in conditions like cancer or neurological disorders. nih.gov Additionally, the thiol group in homocysteine is reactive and can be exploited to develop fluorescent probes. rsc.org Future work could focus on designing this compound derivatives that incorporate a fluorophore, creating probes that allow for the real-time visualization of homocysteine metabolism in living cells with high sensitivity and specificity. rsc.orgrsc.org

Table 2: Potential Imaging Applications for this compound-Based Probes

Imaging ModalityProbe Design StrategyBiological TargetPotential Disease Application
PETRadiolabeling with ¹¹C or ¹⁸FAmino acid transporters and metabolic enzymesCancer, Neurological Disorders
Fluorescence MicroscopyConjugation with a fluorophoreCellular homocysteine uptake and metabolismOxidative Stress, Metabolic Disorders
Two-Photon MicroscopyIncorporation of a two-photon active chromophoreDeep tissue imaging of homocysteine fluxNeurological Disease Models

Exploration of Therapeutic Potential in Metabolic Disorders and Neurological Conditions

Hyperhomocysteinemia is a recognized risk factor for a variety of metabolic and neurological conditions, including atherosclerosis, stroke, Alzheimer's disease, and Parkinson's disease. mdpi.comfrontiersin.orgmedlink.com The underlying pathogenic mechanisms are thought to involve oxidative stress, endothelial dysfunction, and inflammation. mdpi.com Given that this compound is a derivative of homocysteine, it holds potential as a therapeutic agent to modulate these pathological processes. ontosight.ai

Derivatives of this compound could be designed to act as antagonists at N-methyl-D-aspartate (NMDA) receptors, mitigating the excitotoxicity associated with high homocysteine levels. mdpi.comfrontiersin.org Furthermore, related sulfur-containing amino acid derivatives, such as S-allyl-L-cysteine, have shown neuroprotective effects by protecting against endoplasmic reticulum (ER) stress, a cellular stress response implicated in many neurodegenerative diseases. nih.govscienceopen.com Future research should systematically screen this compound and its novel derivatives for protective effects in cellular and animal models of metabolic and neurological disorders. This exploration could pave the way for developing new therapeutic strategies for these debilitating conditions. mdpi.com

Q & A

Q. What are the established synthetic routes for S-Benzyl-DL-homocysteine, and how can its purity be validated?

  • Methodological Answer : this compound (CAS 1017-76-1) is typically synthesized via nucleophilic substitution using precursors like benzyl bromide (CAS 100-39-0) and DL-methionine (CAS 59-51-8). Critical steps include thioether bond formation under alkaline conditions. Purification involves recrystallization or chromatography. Purity validation requires:
  • HPLC with a C18 column and UV detection (λ = 210–220 nm) .
  • Mass spectrometry (MS) to confirm molecular weight (225.307 g/mol) and fragmentation patterns .
  • 1H/13C NMR to verify benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and α-amino acid backbone .

Q. How can researchers confirm the structural integrity of this compound in experimental settings?

  • Methodological Answer : Structural confirmation requires:
  • X-ray crystallography for absolute configuration determination (if crystalline).
  • Fourier-transform infrared spectroscopy (FT-IR) to identify thioether (C-S, ~600–700 cm⁻¹) and carboxylate (COO⁻, ~1600 cm⁻¹) groups .
  • Elemental analysis to validate C, H, N, and S percentages (theoretical: C 58.64%, H 6.71%, N 6.22%, S 14.23%) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : For biological samples (e.g., plasma, cell lysates):
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D4-DL-homocysteine) to enhance accuracy .
  • Derivatization using agents like monobromobimane for fluorometric detection .
  • Electrochemical sensors with gold nanoparticles for enhanced sensitivity in homocysteine detection .

Advanced Research Questions

Q. How can racemic resolution of this compound be achieved for enantiomer-specific studies?

  • Methodological Answer : To isolate D- and L-enantiomers:
  • Chiral chromatography : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (80:20, v/v) and 0.1% trifluoroacetic acid .
  • Enzymatic resolution : Employ L-specific aminopeptidases to hydrolyze the L-enantiomer selectively, leaving the D-form intact .
  • Circular dichroism (CD) to monitor enantiomeric excess during purification .

Q. What experimental strategies address discrepancies in this compound’s reactivity across studies?

  • Methodological Answer : Conflicting reactivity data often arise from:
  • Oxidative conditions : Thioether groups may oxidize to sulfoxides; use inert atmospheres (N2/Ar) and antioxidants (e.g., DTT) during handling .
  • pH-dependent stability : Conduct kinetic studies at physiological pH (7.4) vs. acidic/basic conditions to map degradation pathways .
  • Cross-validation : Compare results from independent methods (e.g., LC-MS vs. enzymatic assays) .

Q. How can this compound be utilized to study homocysteine metabolism in disease models?

  • Methodological Answer : Key approaches include:
  • Isotopic labeling : Incorporate 13C or 15N into the benzyl group to track metabolic flux via mass spectrometry .
  • Transmethylation assays : Measure S-adenosylhomocysteine (SAH) hydrolase activity using this compound as a substrate .
  • In vivo models : Administer the compound in hyperhomocysteinemia-induced rodent models to study endothelial dysfunction or thrombotic pathways .

Q. What are the challenges in correlating this compound’s in vitro activity with in vivo outcomes?

  • Methodological Answer : Address discrepancies via:
  • Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and clearance rates using radiolabeled (e.g., 35S) analogs .
  • Metabolite identification : Use high-resolution MS to detect sulfoxide/sulfone derivatives or conjugates (e.g., glutathione adducts) .
  • Dose-response studies : Optimize concentrations to mimic physiological homocysteine levels (5–15 μM in plasma) .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on this compound’s enzyme inhibition potency?

  • Methodological Answer : Resolve contradictions by:
  • Standardizing assay conditions : Control temperature (e.g., 37°C), ionic strength, and cofactor concentrations (e.g., SAM/SAH ratios) .
  • Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition mechanisms .
  • Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like cystathionine β-synthase .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.